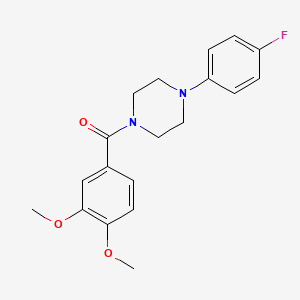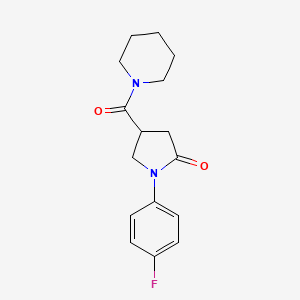![molecular formula C21H19NO6 B5532713 ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE](/img/structure/B5532713.png)
ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde and an appropriate acid catalyst to form the benzodioxole ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Propenoate Ester: The final step involves the Knoevenagel condensation of the benzodioxole derivative with ethyl cyanoacetate in the presence of a base like piperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and cytotoxic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- Paroxetine
Uniqueness
ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE is unique due to its combination of a benzodioxole moiety with a cyano and ester functional group. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Propriétés
IUPAC Name |
ethyl (E)-3-[3-(1,3-benzodioxol-5-yloxymethyl)-4-methoxyphenyl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-25-21(23)15(11-22)8-14-4-6-18(24-2)16(9-14)12-26-17-5-7-19-20(10-17)28-13-27-19/h4-10H,3,12-13H2,1-2H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJBKDZGUTIHL-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)COC2=CC3=C(C=C2)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)COC2=CC3=C(C=C2)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)


![3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE](/img/structure/B5532644.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5532668.png)

![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)
![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5532699.png)

![2-chloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5532727.png)
![[(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5532730.png)
